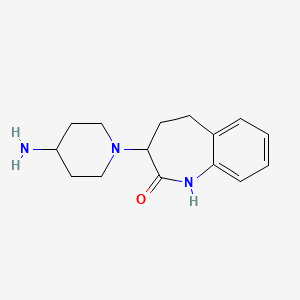

3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

3-(4-Aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound featuring a benzazepinone core fused with a 4-aminopiperidine moiety. Its molecular formula is C₁₆H₂₂N₃O (exact molecular weight: 272.37 g/mol), as inferred from its structural analogs and synthesis protocols .

Properties

IUPAC Name |

3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c16-12-7-9-18(10-8-12)14-6-5-11-3-1-2-4-13(11)17-15(14)19/h1-4,12,14H,5-10,16H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJCXQATHSBDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1N3CCC(CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as Paltusotine , is a nonpeptide somatostatin receptor subtype 2 (SST2) agonist. The SST2 receptor is the primary target of Paltusotine. This receptor plays a crucial role in inhibiting the secretion of various hormones.

Mode of Action

Paltusotine interacts with the SST2 receptor, leading to the suppression of growth hormone-releasing hormone (GHRH) stimulated growth hormone (GH) and insulin-like growth factor 1 (IGF-1). This interaction results in changes in the hormonal balance, specifically reducing the levels of GH and IGF-1.

Biochemical Pathways

The compound affects the somatostatin signaling pathway. By acting as an agonist to the SST2 receptor, it inhibits the release of GH and IGF-1. These hormones are part of the growth hormone signaling pathway, which regulates various biological processes, including cell growth and metabolism.

Pharmacokinetics

Paltusotine is orally bioavailable and is associated with increased plasma concentrations up to doses of 40 mg. It is eliminated with a half-life of approximately 30 hours. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability and therapeutic effects.

Result of Action

The action of Paltusotine results in the suppression of GH and IGF-1 in a dose-dependent fashion. This leads to molecular and cellular effects, including the regulation of cell growth and metabolism. It has been shown to have a safety profile similar to currently approved SST2 receptor ligands.

Biological Activity

3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS Number: 1142201-82-8) is a compound with potential therapeutic applications due to its unique structural characteristics and biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C₁₅H₂₁N₃O

- Molecular Weight : 259.35 g/mol

- CAS Number : 1142201-82-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its neuroprotective properties and effects on calcium homeostasis.

Neuroprotective Effects

Recent studies have highlighted the compound's potential as a neuroprotective agent. It has been shown to modulate calcium levels within neurons, which is crucial for maintaining neuronal health and function. Dysregulation of calcium homeostasis is a significant factor in neurodegenerative diseases.

- Calcium Modulation : The compound acts on the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX), which is essential for calcium efflux from mitochondria to the cytosol. By blocking NCLX, it may help in preventing calcium overload in neurons, thereby protecting against excitotoxicity .

- Cell Viability Studies : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that the compound did not significantly affect cell viability at lower concentrations (up to 30 μM), indicating a favorable safety profile for further pharmacological evaluation .

The mechanism of action of this compound appears to be linked to its interaction with calcium channels and intracellular signaling pathways:

- Calcium Channel Interaction : The compound has been shown to interact with voltage-gated calcium channels (VGCCs), which play a crucial role in neurotransmitter release and neuronal excitability.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in various models of neurodegeneration:

| Study | Model | Findings |

|---|---|---|

| Study A | SH-SY5Y Neuroblastoma Cells | Showed no significant cytotoxicity at concentrations <30 μM; indicated potential for neuroprotection. |

| Study B | Rat Cortical Neurons | Compounds similar to this benzazepine derivative demonstrated improved neuronal survival under oxidative stress conditions. |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

- Solubility : The compound's lipophilicity suggests that it may have good membrane permeability, enhancing its ability to reach central nervous system targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzazepin-2-one Derivatives

Several analogs of benzazepin-2-one with varying substituents have been synthesized and characterized. Key examples include:

Key Observations :

Parent and Core-Modified Analogs

Unsubstituted Benzazepin-2-one (CAS 4424-80-0)

Brominated Derivative (3-Bromo-benzazepin-2-one)

Heterocyclic Variants

Benzodiazepin-2-ones

- Example: (4S)-1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Molecular Formula: C₁₆H₁₆N₂O Key Feature: A diazepine ring (seven-membered with two nitrogen atoms) instead of azepine. Impact: Increased ring flexibility and altered binding kinetics compared to benzazepinones .

Benzothiazepin-4(5H)-ones

- Example: Substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones Key Feature: Sulfur atom in the heterocycle. Impact: Enhanced metabolic stability but reduced solubility compared to benzazepinones .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediate : The target compound is a key intermediate in synthesizing benazepril , a hypertension drug, due to its ability to modulate ACE enzyme interactions .

- Comparative Advantages: vs. Halogenated Analogs: Improved solubility and bioavailability due to the 4-aminopiperidine group . vs. Parent Benzazepinone: Enhanced target specificity and binding affinity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and how can reaction conditions be optimized to improve yield?

- The synthesis typically involves multi-step reactions, including acylation or alkylation of the benzazepinone core with 4-aminopiperidine derivatives. For example, acylation under basic conditions with appropriate acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) is a common step . Optimization strategies include:

- Temperature control (e.g., 0–5°C for acylation to minimize side reactions).

- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Catalytic agents like triethylamine for efficient proton scavenging.

- A table comparing yields under varying conditions (e.g., solvent polarity, stoichiometry) is critical for empirical optimization .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- HPLC-MS : For quantifying purity and identifying major impurities (e.g., unreacted precursors or oxidation byproducts) .

- NMR (1H/13C) : To confirm the benzazepinone scaffold and piperidine substitution pattern. Key signals include the NH proton (δ 6.5–7.5 ppm) and carbonyl groups (δ 170–180 ppm in 13C) .

- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydro-2H-benzazepinone core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.